molecular formula C9H8BrN3O2 B1460522 Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 2091198-75-1

Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1460522
CAS No.: 2091198-75-1
M. Wt: 270.08 g/mol
InChI Key: AYWKECIJPSEKKS-UHFFFAOYSA-N
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Description

Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate ( 2091198-75-1) is a high-purity brominated heterocyclic compound designed for research and development applications. With a molecular formula of C9H8BrN3O2 and a molecular weight of 270.08, this ester serves as a critical synthetic intermediate . The bromine atom at the 8-position of the imidazopyrazine scaffold makes it a valuable precursor for further functionalization via cross-coupling reactions, enabling the exploration of novel chemical space in medicinal chemistry . Derivatives of the imidazo[1,2-a]pyrazine and the related imidazo[1,2-a]pyridine ring systems are recognized as privileged structures in drug discovery . These scaffolds are found in compounds with a broad spectrum of pharmacological activities. Research into similar structures has demonstrated their potential as key intermediates in the synthesis of biologically active agents, including inhibitors of cyclin-dependent kinases (CDKs), as well as compounds with anticonvulsant and antiviral properties . As such, this brominated building block is an essential tool for chemists developing new potential therapeutic agents and probing structure-activity relationships. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-13-4-3-11-7(10)8(13)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWKECIJPSEKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C(C2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Amino-5-methyl-pyrazine

A key intermediate, 2-amino-3-bromo-5-methyl-pyrazine, is prepared by selective bromination using N-bromo succinimide (NBS) in ethanol at room temperature. This method avoids the use of hazardous molecular bromine and cumbersome workups typical of traditional bromination methods (e.g., bromine in acetic acid or pyridine). The amino group directs electrophilic aromatic halogenation (EAH) to the 3-position, achieving regioselective bromination with a yield of approximately 90%.

Parameter Condition/Result
Brominating agent N-bromo succinimide (NBS)
Solvent Ethanol
Temperature Room temperature
Selectivity Bromination at 3-position ortho to NH2
Yield ~90%

Construction of the Imidazo[1,2-a]pyrazine Core

Condensation with Acyl Bromides

The imidazo[1,2-a]pyrazine ring is constructed by condensation of the bromo-substituted amino-pyrazine with acyl bromides in acetone at room temperature. Due to limited commercial availability of acyl bromides, in-house synthesis of phenacyl bromides is often necessary. A green method for phenacyl bromide synthesis involves bromination of acetophenones using copper bromide in ethyl acetate, avoiding hazardous molecular bromine.

Step Reagents/Conditions
Starting material 2-Amino-3-bromo-5-methyl-pyrazine
Acyl bromide preparation Bromination of acetophenones with CuBr in EtOAc
Condensation solvent Acetone
Temperature Room temperature
Reaction type Cyclization to imidazo[1,2-a]pyrazine ring

Preparation of this compound

The ethyl ester functionality at the 2-position is introduced either by using ethyl carboxylate-substituted acyl bromides or by esterification of the corresponding carboxylic acid derivatives.

Related Synthetic Methodology for 6-Bromoimidazo[1,2-a]pyridine (Analogous Approach)

While direct literature on this compound preparation is limited, analogous synthetic methods for 6-bromoimidazo[1,2-a]pyridine provide valuable insights. This method involves:

  • Reaction of 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde under alkaline conditions.
  • Reaction temperatures between 25–50 °C for 2–24 hours.
  • Workup includes concentration, ethyl acetate extraction, washing, drying, rotary evaporation, and recrystallization from ethyl acetate/hexane (1:1) to yield the pure product.

Alkalis used include sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate, and solvents include water, ethanol, methanol, or Virahol. Reaction yields vary with conditions, typically between 33% and 72%.

Parameter Conditions/Results
Starting material 2-Amino-5-bromopyridine
Reagent 40% aqueous monochloroacetaldehyde
Alkali NaHCO3, NaOH, triethylamine, or Na2CO3
Solvent Water, ethanol, methanol, or Virahol
Temperature 25–55 °C
Reaction time 2–24 hours
Workup Extraction with ethyl acetate, drying, recrystallization
Yield range 33% to 72%
Purity High, confirmed by melting point and NMR

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Bromination of amino-pyrazine NBS, ethanol, rt ~90 Selective bromination at 3-position
Phenacyl bromide synthesis CuBr, ethyl acetate, bromination of acetophenones - Green method avoiding molecular bromine
Cyclization to imidazo[1,2-a]pyrazine Acyl bromide, acetone, rt - Ring formation step
Preparation of 6-bromoimidazo[1,2-a]pyridine (analog) 2-Amino-5-bromopyridine + monochloroacetaldehyde, alkali, 25–55 °C, 2–24 h 33–72 Provides insight into mild reaction conditions
Workup and purification Ethyl acetate extraction, drying, recrystallization - Ethyl acetate/hexane (1:1) solvent for recrystallization

Research Findings and Notes

  • The use of N-bromo succinimide (NBS) is preferred over molecular bromine for bromination steps due to safety and cleaner reactions.
  • The condensation step to form the imidazo[1,2-a]pyrazine ring is typically performed at room temperature in acetone, providing good yields and regioselectivity.
  • The analogous preparation of 6-bromoimidazo[1,2-a]pyridine demonstrates that mild alkaline conditions and moderate temperatures facilitate ring closure and substitution without harsh reagents or conditions.
  • Recrystallization solvents and ratios (ethyl acetate:hexane 1:1) are critical for obtaining high purity crystalline products.
  • Reaction times and alkali choice significantly affect yields, with sodium bicarbonate and sodium carbonate providing better yields than sodium hydroxide or triethylamine in some cases.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyrazines, N-oxides, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate has shown promise in drug development, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, particularly against multidrug-resistant strains of bacteria such as Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for certain analogs has been reported as low as 0.03 μM against Mycobacterium tuberculosis H37Rv strains, suggesting strong potential for treating tuberculosis .
  • Enzyme Inhibition : The compound can inhibit various enzymes that are crucial in biological pathways, making it a candidate for therapeutic agents targeting cancer and infectious diseases. Its structural components facilitate binding to biological targets, enhancing its efficacy as a drug candidate .
  • Therapeutic Applications : Ongoing research is exploring its potential as an anticancer agent due to its ability to interfere with cellular processes involved in tumor growth and proliferation .

Biological Research

The compound's unique structure allows it to be utilized in various biological studies:

  • Pathway Analysis : It serves as a tool for investigating specific biological pathways, particularly those involving enzyme interactions and cellular signaling mechanisms .
  • Modeling Studies : Molecular modeling studies have demonstrated that this compound can be used to predict interactions with target proteins, aiding in the design of more effective derivatives .

Material Science

In addition to its medicinal applications, this compound is also being investigated for its utility in material science:

  • Synthesis of Heterocyclic Compounds : It acts as a building block for synthesizing more complex heterocyclic compounds, which are essential in developing new materials with specific properties .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited potent activity against multidrug-resistant Mycobacterium tuberculosis strains. The research highlighted its potential as a lead compound for developing new anti-tuberculosis medications .

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in cancer progression. In vitro assays indicated significant inhibition rates compared to existing therapeutic agents, suggesting its viability as a candidate for further clinical studies .

Mechanism of Action

The mechanism of action of ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyrazine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with various biochemical pathways, depending on the specific target and context of its use .

Biological Activity

Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure, characterized by a fused imidazo and pyrazine ring with a bromine substituent, contributes to its reactivity and interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C9H8BrN3O2
  • Molecular Weight : 269.08 g/mol
  • CAS Number : 2091198-75-1

The compound's structure allows it to participate in various chemical reactions, including substitution and cyclization, which are critical for its biological activity.

This compound interacts with specific biological targets such as enzymes and receptors. The bromine atom at the 8th position enhances its nucleophilicity, allowing it to form stable complexes with target proteins. This interaction can lead to the inhibition or modulation of enzymatic activities involved in crucial biochemical pathways.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Studies have shown that compounds within the imidazo[1,2-a]pyrazine family possess antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, indicating potential use in treating infections caused by resistant bacteria .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Its structural analogs have been linked to the inhibition of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .
  • Enzyme Inhibition : The compound has been utilized in studies examining enzyme inhibitors, particularly those involved in metabolic pathways relevant to diseases like cancer and diabetes .
  • Neuroprotective Effects : Some derivatives of imidazo[1,2-a]pyrazines have shown promise in neuroprotection, suggesting that this compound could also exhibit similar properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against resistant bacterial strains
AnticancerInhibits CDK activity
Enzyme InhibitionTargets metabolic enzymes
NeuroprotectivePotential protective effects on neurons

Case Study: Anticancer Activity

A study conducted by Anderson et al. (2003) explored the anticancer potential of imidazo[1,2-a]pyrazine derivatives. This compound was included in the screening process, demonstrating significant inhibition of cancer cell lines through mechanisms involving CDK inhibition . This case highlights the compound's potential as a lead in anticancer drug development.

Case Study: Enzyme Inhibition

In another investigation focused on enzyme inhibitors, this compound was tested against various enzymes involved in metabolic disorders. The results indicated that the compound effectively inhibited specific enzymes linked to glucose metabolism, suggesting its utility in managing conditions like diabetes .

Q & A

Basic: What are the standard synthetic routes for Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of pyrazin-2-amine derivatives with halogenated carbonyl intermediates. For example, microwave-assisted synthesis (200 W, 150°C, 30 min) using ethyl 3-bromo-2-oxopropanoate in ethanol achieves a 90% yield . Traditional reflux methods with hydrazine hydrate in ethanol require longer reaction times (5–6 hours) and yield intermediates like 8-(methylamino) derivatives, which are further functionalized . Optimization of temperature, solvent (e.g., ethanol vs. THF), and stoichiometry (1:1.5 ratio of amine to bromoester) is critical for minimizing side products.

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm regiochemistry (e.g., δ 8.58 ppm for pyrazine protons) and ester functionality (δ 1.28 ppm for ethyl CH3) .
  • FT-IR : Peaks at 1748 cm⁻¹ (C=O stretch of ester) and 3352 cm⁻¹ (N-H stretch) validate functional groups .
  • LC-MS : Used to confirm molecular ion peaks (e.g., m/z 192.06 [M+H]⁺ for the ethyl ester precursor) .
  • Elemental analysis : Ensures purity (e.g., C 56.65% vs. theoretical 56.54%) .

Advanced: How does the bromo substituent at the 8-position influence reactivity in cross-coupling reactions or biological activity?

The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling C-C/N bond formation for derivatization. For instance, it can be replaced with aryl/heteroaryl groups to modulate bioactivity . In biological contexts, bromine enhances electrophilicity, potentially improving binding to kinase active sites (e.g., cyclin-dependent kinase inhibitors) . However, steric effects may reduce solubility, requiring optimization of substituents .

Advanced: What are the advantages of microwave-assisted synthesis over conventional methods for this compound?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 min vs. 5–6 hours) by enhancing thermal efficiency. It also improves yields (90% vs. 70–85% in reflux) and reduces side reactions, as seen in the synthesis of ethyl imidazo[1,2-a]pyrazine-2-carboxylate . The method is particularly effective for thermally sensitive intermediates, minimizing decomposition .

Advanced: What strategies are employed to design biologically active derivatives, and how are their activities validated?

Common strategies include:

  • Carbohydrazide formation : Reacting the ethyl ester with hydrazine hydrate to generate hydrazide intermediates, which are then conjugated with chalcones or aryl aldehydes .
  • Amide coupling : Introducing benzamide derivatives via nucleophilic substitution, as in N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide .
  • Biological assays : Derivatives are tested for antiviral, antimicrobial, or kinase-inhibitory activity using cell-based assays (e.g., herpes simplex virus inhibition) .

Advanced: How is regioselectivity controlled during the introduction of substituents to the imidazo[1,2-a]pyrazine core?

Regioselectivity is governed by electronic and steric factors. For example, in the reaction of 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine, the bromo-pyridyl group preferentially occupies the 2-position of the imidazo[1,2-a]pyrazine due to favorable orbital overlap and reduced steric hindrance . Computational modeling (not explicitly cited but inferred) and X-ray crystallography (e.g., dihedral angle analysis of substituents) further guide rational design .

Advanced: What analytical challenges arise in quantifying trace impurities or isotopic variants of this compound?

  • Isotopic labeling : Deuterated analogs (e.g., ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride) require precise LC-MS/MS or HRMS to distinguish isotopic peaks (m/z 195.10 for [M+H]⁺) .
  • Impurity profiling : HPLC-PDA or UPLC-QTOF is used to detect side products from incomplete bromination or ester hydrolysis .

Advanced: How do crystallographic data (e.g., SHELX-refined structures) inform structural optimization?

While direct crystallographic data for this compound is not provided, SHELX-refined structures of analogs (e.g., 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine) reveal planarity and dihedral angles between fused rings, guiding steric/electronic modifications . These data validate synthetic routes and predict packing efficiency in solid-state formulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 2
Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate

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